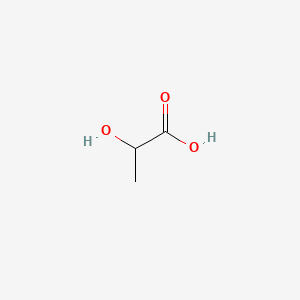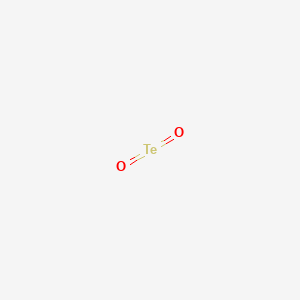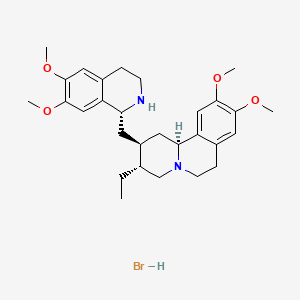
Emetine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Emetine hydrobromide is a derivative of emetine, an alkaloid extracted from the root of the ipecac plant (Psychotria ipecacuanha). It is primarily known for its use as an anti-protozoal agent and an emetic. This compound has been utilized in various medical and scientific applications due to its potent biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Emetine hydrobromide can be synthesized from cephaeline, another alkaloid found in ipecac root. The process involves methylation of cephaeline to produce emetine, which is then converted to its hydrobromide salt. The reaction conditions typically involve the use of methanol as a solvent and hydrobromic acid for the salt formation .
Industrial Production Methods
Industrial production of this compound involves extraction of emetine from ipecac root followed by its conversion to the hydrobromide salt. The extraction process includes maceration of the root in a suitable solvent, followed by purification and crystallization steps to obtain pure emetine. The final step involves reacting emetine with hydrobromic acid to form this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Emetine hydrobromide undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups on the emetine molecule, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include dehydroemetine, various substituted emetine derivatives, and other modified alkaloids.
Wissenschaftliche Forschungsanwendungen
Emetine hydrobromide has a wide range of scientific research applications:
Wirkmechanismus
Emetine hydrobromide exerts its effects primarily by inhibiting protein synthesis. It binds to the 40S ribosomal subunit in eukaryotic cells, preventing the elongation of the polypeptide chain during translation. This inhibition leads to the accumulation of incomplete polypeptides and ultimately induces apoptosis in rapidly dividing cells, such as protozoa and cancer cells . Additionally, this compound has been shown to interfere with multiple signaling pathways, including MAPKs, Wnt/β-catenin, PI3K/AKT, and Hippo/YAP, contributing to its anti-cancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dehydroemetine: A synthetic derivative of emetine with similar anti-protozoal properties but fewer side effects.
Cephaeline: A desmethyl analog of emetine found in ipecac root, also used as an anti-protozoal agent.
Berberine: An isoquinoline alkaloid with antiviral and anti-inflammatory properties, structurally similar to emetine.
Palmatine: Another isoquinoline alkaloid with similar pharmacological activities.
Uniqueness
Emetine hydrobromide is unique due to its potent inhibition of protein synthesis and its ability to target multiple signaling pathways. This makes it a valuable compound in both medical and research settings, particularly in the treatment of protozoal infections and cancer .
Eigenschaften
CAS-Nummer |
52714-87-1 |
|---|---|
Molekularformel |
C29H42Br2N2O4 |
Molekulargewicht |
642.5 g/mol |
IUPAC-Name |
(2S,3R,11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;dihydrobromide |
InChI |
InChI=1S/C29H40N2O4.2BrH/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24;;/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3;2*1H/t18-,21-,24+,25-;;/m0../s1 |
InChI-Schlüssel |
YLESEPCUQJKIPQ-GXGBFOEMSA-N |
SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.Br |
Isomerische SMILES |
CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.Br.Br |
Kanonische SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


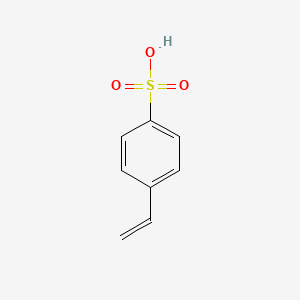
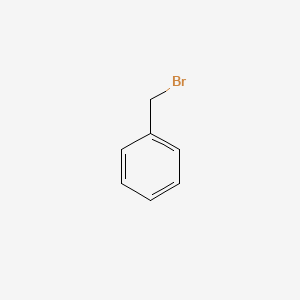
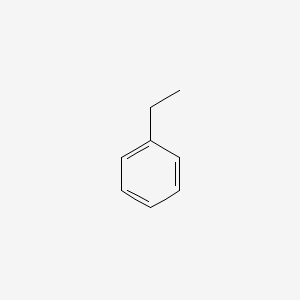

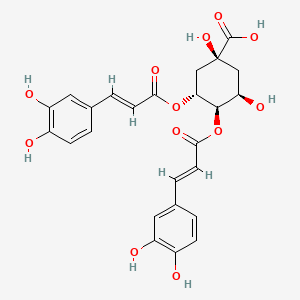
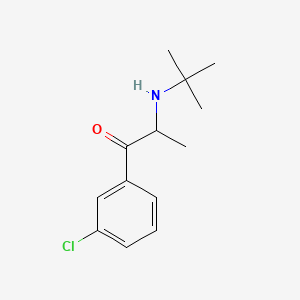
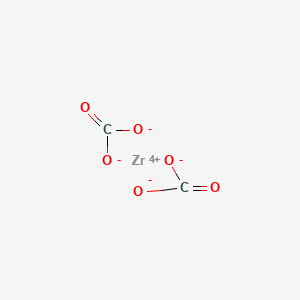

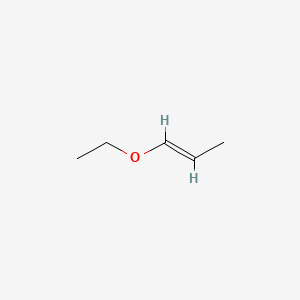
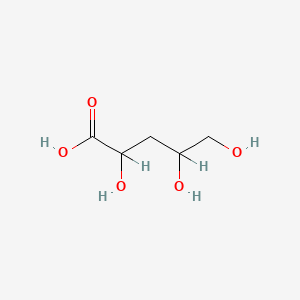
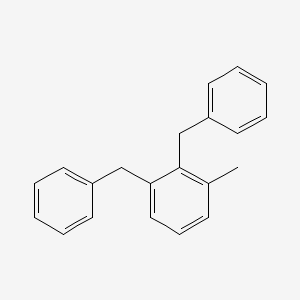
![(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B3432574.png)
